molecular formula C17H12O B11720793 1,5-Diphenyl-pent-1-EN-4-YN-3-one CAS No. 16121-39-4

1,5-Diphenyl-pent-1-EN-4-YN-3-one

Cat. No.: B11720793
CAS No.: 16121-39-4
M. Wt: 232.28 g/mol
InChI Key: MDUZBUIGEQDGQH-ACCUITESSA-N
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Description

1,5-Diphenyl-pent-1-EN-4-YN-3-one: is an organic compound with the molecular formula C17H12O It is a member of the enone family, characterized by the presence of a conjugated system of double and triple bonds This compound is known for its unique structure, which includes two phenyl groups attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-pent-1-EN-4-YN-3-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with benzaldehyde in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The choice of reagents, catalysts, and reaction conditions may be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,5-Diphenyl-pent-1-EN-4-YN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research has investigated its potential as a pharmacophore in the design of new therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its conjugated system and stability.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-pent-1-EN-4-YN-3-one involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions, including nucleophilic addition and electrophilic substitution, due to the presence of electron-rich and electron-deficient sites. These interactions enable the compound to modulate biological pathways and exhibit potential therapeutic effects.

Comparison with Similar Compounds

    1,5-Diphenyl-1-penten-3-one: Similar structure but lacks the triple bond.

    1,5-Diphenyl-1,4-pentadien-3-one: Contains a diene system instead of the enone.

    1,5-Diphenyl-1-penten-4-yn-3-one: Similar structure with variations in the position of the triple bond.

Uniqueness: 1,5-Diphenyl-pent-1-EN-4-YN-3-one is unique due to its conjugated system, which includes both double and triple bonds. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications, including organic synthesis and material science.

Properties

CAS No.

16121-39-4

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

(E)-1,5-diphenylpent-1-en-4-yn-3-one

InChI

InChI=1S/C17H12O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-11,13H/b13-11+

InChI Key

MDUZBUIGEQDGQH-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C#CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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